N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a benzotriazole ring attached to a benzenecarbothioamide moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide typically involves the reaction of benzotriazole with benzenecarbothioamide under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between benzotriazole and benzenecarbothioamide. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), are often employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzotriazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can act as a nucleophile, participating in various chemical reactions that modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo redox reactions allows it to influence cellular redox balance and protect against oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylaniline
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloroaniline
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-(1,1’-biphenyl)-2-amine
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide is unique due to its specific combination of a benzotriazole ring and a benzenecarbothioamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, depending on the specific context of its use .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c19-14(11-6-2-1-3-7-11)15-10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHNBLJMRILWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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